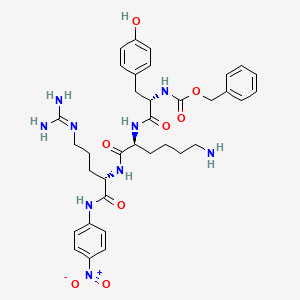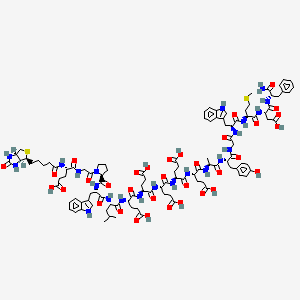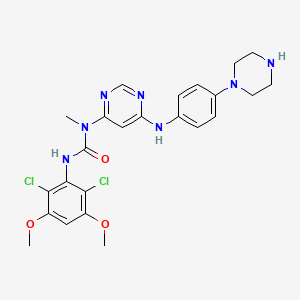
Fgfr-IN-12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fgfr-IN-12 is a small molecule inhibitor that targets the fibroblast growth factor receptor (FGFR) family. FGFRs are a group of receptor tyrosine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and survival. Dysregulation of FGFR signaling has been implicated in numerous diseases, particularly cancers. This compound is designed to inhibit the activity of FGFRs, thereby potentially offering therapeutic benefits in conditions where FGFR signaling is aberrant .
Méthodes De Préparation
The preparation of Fgfr-IN-12 involves several synthetic steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable aromatic compound.
Functionalization: The aromatic compound undergoes functionalization to introduce necessary functional groups.
Coupling Reactions: The functionalized aromatic compound is then subjected to coupling reactions to form the core structure of this compound.
Purification: The final product is purified using techniques such as chromatography to obtain this compound in its pure form.
For industrial production, the process is scaled up, and reaction conditions are optimized to ensure high yield and purity. This may involve the use of large-scale reactors, precise temperature control, and efficient purification methods.
Analyse Des Réactions Chimiques
Fgfr-IN-12 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, this compound can undergo hydrolysis to break down into smaller components
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Fgfr-IN-12 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study FGFR signaling pathways and to develop new FGFR inhibitors.
Biology: Researchers use this compound to investigate the role of FGFRs in cellular processes such as proliferation and differentiation.
Medicine: this compound is being explored for its potential therapeutic applications in treating cancers and other diseases associated with FGFR dysregulation.
Industry: In the pharmaceutical industry, this compound serves as a lead compound for the development of new drugs targeting FGFRs .
Mécanisme D'action
Fgfr-IN-12 exerts its effects by binding to the tyrosine kinase domain of FGFRs. This binding inhibits the autophosphorylation of the receptor, thereby blocking downstream signaling pathways such as the RAS-MAPK, PI3K-AKT, and PLCγ pathways. By inhibiting these pathways, this compound can reduce cell proliferation and induce apoptosis in cells with aberrant FGFR signaling .
Comparaison Avec Des Composés Similaires
Fgfr-IN-12 is compared with other FGFR inhibitors such as erdafitinib, futibatinib, and pemigatinib. While all these compounds target FGFRs, this compound is unique in its selectivity and potency. It has shown higher efficacy in certain preclinical models compared to other inhibitors. Similar compounds include:
Erdafitinib: A pan-FGFR inhibitor used in the treatment of urothelial carcinoma.
Futibatinib: An irreversible inhibitor of FGFR1, FGFR2, FGFR3, and FGFR4.
Pemigatinib: A selective FGFR1, FGFR2, and FGFR3 inhibitor used in cholangiocarcinoma .
This compound’s unique properties make it a valuable compound for further research and development in targeting FGFR-related diseases.
Propriétés
Formule moléculaire |
C24H27Cl2N7O3 |
|---|---|
Poids moléculaire |
532.4 g/mol |
Nom IUPAC |
3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-methyl-1-[6-(4-piperazin-1-ylanilino)pyrimidin-4-yl]urea |
InChI |
InChI=1S/C24H27Cl2N7O3/c1-32(24(34)31-23-21(25)17(35-2)12-18(36-3)22(23)26)20-13-19(28-14-29-20)30-15-4-6-16(7-5-15)33-10-8-27-9-11-33/h4-7,12-14,27H,8-11H2,1-3H3,(H,31,34)(H,28,29,30) |
Clé InChI |
XCWRDYGFNOMORC-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=NC=NC(=C1)NC2=CC=C(C=C2)N3CCNCC3)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


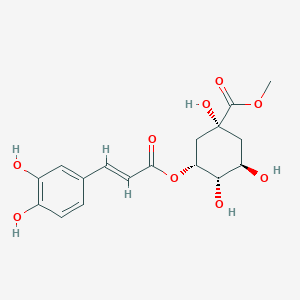

![5-[4-[(2,3-dichloro-4-hydroxyphenyl)carbamoyl]-4-methylcyclohexylidene]pentanoic acid](/img/structure/B12387751.png)
![[(1R,2Z,4S,9Z)-4-hydroxy-2,5,5,9-tetramethylcycloundeca-2,9-dien-1-yl] 4-hydroxybenzoate](/img/structure/B12387753.png)
![methyl 2-[1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetate](/img/structure/B12387757.png)
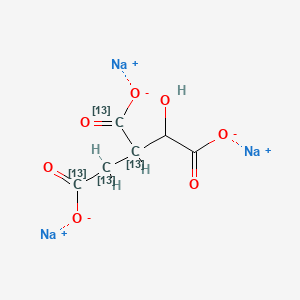

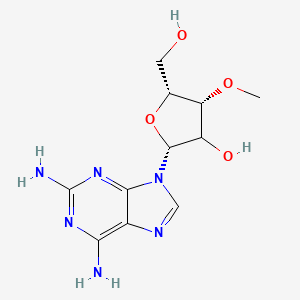
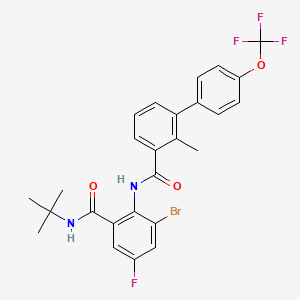
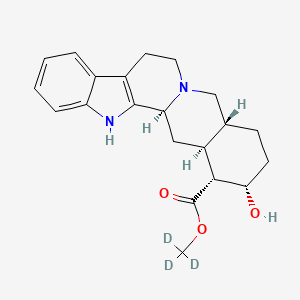
![(2R,3R,5R)-2-[2-chloro-6-(furan-2-yl)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B12387798.png)
